1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide
Overview
Description
1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide is 351.15829154 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anti-Acetylcholinesterase Activity
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to N-[2-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide, was synthesized and exhibited potent anti-acetylcholinesterase (anti-AChE) activity. Introduction of bulky moieties and specific group substitutions significantly enhanced activity, making these compounds potential candidates for antidementia agents (Sugimoto et al., 1990).
Selective Serotonin 4 Receptor Agonists
- Piperidine derivatives, structurally similar to the target compound, have been developed as selective serotonin 4 receptor agonists. These compounds show potential as prokinetic agents, effective in enhancing gastrointestinal motility with reduced side effects (Sonda et al., 2004).
Structure-Activity Relationships in Anti-AChE Derivatives
- Further exploration of structure-activity relationships (SAR) in piperidine derivatives related to N-[2-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide highlighted the importance of specific substitutions for enhancing anti-AChE activity. These studies contribute to the development of more effective AChE inhibitors (Sugimoto et al., 1992).
Synthesis and Pharmacological Properties
- Research into the synthesis and pharmacological properties of various benzamide derivatives, structurally related to the target compound, has yielded new insights into their roles as serotonin 4 receptor agonists, particularly in the context of gastrointestinal motility (Sonda et al., 2003).
Chemoselective N-Benzoylation
- The N-benzoylation of aminophenols, a reaction relevant to the synthesis of compounds like N-[2-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide, has been studied, demonstrating the importance of this process in synthesizing biologically interesting compounds (Singh et al., 2017).
Histone Deacetylase Inhibitor
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, structurally similar to the target compound, has shown effectiveness as a histone deacetylase inhibitor, demonstrating potential as an anticancer drug (Zhou et al., 2008).
Properties
IUPAC Name |
1-benzoyl-N-(2-carbamoylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-18(24)16-8-4-5-9-17(16)22-19(25)14-10-12-23(13-11-14)20(26)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H2,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTCBSPYDMPAMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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